molecular formula C16H14N2O4S B2631061 Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421510-24-8

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2631061
CAS No.: 1421510-24-8
M. Wt: 330.36
InChI Key: ITPKRYLNCKOEJP-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that features a furan ring, a methoxybenzothiazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring and the methoxybenzothiazole moiety separately. These intermediates are then coupled through a series of reactions involving azetidine formation and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-one derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-one derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.

Scientific Research Applications

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, benzothiazole derivatives, and azetidine-containing molecules. Examples include:

  • Furan-2-one derivatives
  • Benzothiazole-2-yl derivatives
  • Azetidin-2-one derivatives

Uniqueness

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

furan-2-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-20-11-4-2-6-13-14(11)17-16(23-13)22-10-8-18(9-10)15(19)12-5-3-7-21-12/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPKRYLNCKOEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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